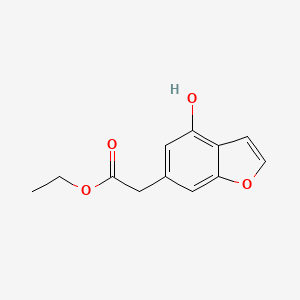

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate

Description

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate is a benzofuran derivative characterized by a hydroxy group at the 4-position of the benzofuran core and an ethyl acetate moiety at the 6-position. Benzofuran-based compounds are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-12(14)7-8-5-10(13)9-3-4-16-11(9)6-8/h3-6,13H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXMLOXBJUUFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C2C=COC2=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and ethyl bromoacetate.

Formation of Benzofuran Ring: The key step involves the cyclization of 4-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the benzofuran ring.

Esterification: The resulting intermediate is then subjected to esterification using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 2-(4-hydroxy-1-benzofuran-6-yl)acetic acid.

Reduction: Formation of 2-(4-hydroxy-1-benzofuran-6-yl)ethanol.

Substitution: Formation of nitro or halogenated derivatives of the benzofuran ring.

Scientific Research Applications

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Benzofuran derivatives have shown promise in inhibiting various enzymes and pathways involved in disease progression.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: Benzofuran derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation.

Antioxidant Activity: The hydroxy group can scavenge free radicals, preventing oxidative damage to cells and tissues.

Anticancer Activity: The compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives

Biological Activity

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory activities. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

This compound is a benzofuran derivative characterized by the presence of a hydroxyl group and an ethyl acetate moiety. The structural features contribute to its biological activity, particularly its ability to interact with estrogen receptors and exhibit anticancer properties.

Target of Action

The compound has been shown to bind to estrogen receptor 1 (ESR1) with an affinity comparable to that of natural estrogens. This interaction suggests that it may act as a selective estrogen receptor modulator (SERM), influencing cellular processes related to growth and differentiation.

Mode of Action

Benzofuran derivatives, including this compound, can activate the expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner. This activation is crucial for understanding how the compound may influence gene expression related to cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have investigated the anticancer potential of benzofuran derivatives, including this compound. In vitro assays have demonstrated:

- Cell Line Studies : The compound exhibits significant antiproliferative effects on various cancer cell lines, including breast (MCF-7), colon (SW620), and prostate cancer (PC3) cells. For instance, one study reported that compounds similar to this compound showed up to a 10-fold increase in potency compared to standard drugs like Combretastatin-A4 .

- Mechanisms of Induction : The compound has been associated with inducing apoptosis in cancer cells. Flow cytometry analyses indicated that treatment with the compound increased the percentage of cells in the pre-G1 phase, indicative of apoptotic activity .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| SW620 | 15.0 | Cell cycle arrest |

| PC3 | 10.0 | ROS generation |

Anti-inflammatory Activity

This compound has also shown promise in reducing pro-inflammatory cytokines such as interleukin 6 (IL-6). In K562 cells, the compound significantly inhibited IL-6 release, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines using MTT assays. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, evidenced by increased levels of reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on K562 cells, treatment with this compound resulted in a 50% reduction in IL-6 levels after exposure for 24 hours. This study highlights the dual role of the compound as both an anticancer agent and an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate?

The compound is typically synthesized via hydrolysis of ester precursors. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate undergoes base-catalyzed hydrolysis using potassium hydroxide (KOH) in a water-methanol mixture under reflux (5 hours), followed by acidification with HCl and purification via column chromatography (ethyl acetate as eluent) . This method ensures high yield (82%) and purity.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- GC-MS : Used to analyze crude extracts, identifying molecular ion peaks and fragmentation patterns (e.g., m/z values corresponding to the molecular weight of 206.19 g/mol) .

- NMR/IR : Confirms functional groups (e.g., hydroxyl, ester carbonyl) and aromatic proton environments.

- Melting Point : Determined via differential scanning calorimetry (e.g., mp 123–124°C for related benzofuran derivatives) .

Q. What purification techniques are effective for isolating the compound?

Column chromatography with ethyl acetate as the mobile phase is widely employed . For hygroscopic or oxidation-sensitive derivatives, inert atmosphere handling and low-temperature storage (-20°C) are recommended to maintain stability .

Q. How is crystallinity assessed for structural validation?

Single-crystal X-ray diffraction (SCXRD) is used. Crystals are grown via slow evaporation of benzene or chloroform solutions. The benzofuran core is typically planar, with deviations <0.005 Å, and intermolecular hydrogen bonds (O–H⋯O) form centrosymmetric dimers, critical for lattice stability .

Q. What are the key solubility and stability considerations?

The compound is soluble in polar aprotic solvents (e.g., DMSO, ethyl acetate) but poorly soluble in water. Stability tests under varying pH and temperature conditions are essential, as ester groups may hydrolyze in acidic/basic environments .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during refinement?

Use iterative refinement in SHELXL to adjust thermal parameters and hydrogen bonding networks. Validate against high-resolution data (e.g., twinned crystals require specialized algorithms in SHELX). Cross-check with Mercury CSD for packing similarity and void analysis .

Q. What strategies optimize synthetic yield for scale-up?

- Catalyst Screening : Test bases (e.g., NaOH vs. KOH) for hydrolysis efficiency.

- Reaction Monitoring : Use TLC or inline IR to track ester conversion.

- Solvent Optimization : Replace methanol with ethanol to reduce byproducts .

Q. How do substituents on the benzofuran ring influence intermolecular interactions?

Electron-withdrawing groups (e.g., -F, -CF₃) enhance hydrogen-bond acceptor strength, while bulky substituents (e.g., -SCH₃) disrupt packing. Computational tools like Mogul (from CCDC) predict preferred torsion angles and steric clashes .

Q. What analytical challenges arise in detecting trace impurities?

- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar degradation products.

- Limit of Detection (LOD) : Validate via spike-recovery experiments for impurities like unreacted starting materials .

Q. How can hydrogen bonding networks be computationally modeled?

The Materials Module in Mercury CSD identifies interaction motifs (e.g., O–H⋯O dimers) and calculates interaction energies. For dynamic behavior, molecular dynamics (MD) simulations in explicit solvent models (e.g., water) predict stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.